2-溴-3',5'-二甲基-4'-甲氧基苯甲酮

货号 B1346308

CAS 编号:

951884-43-8

分子量: 319.19 g/mol

InChI 键: NDZWXFRNWVFEOU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

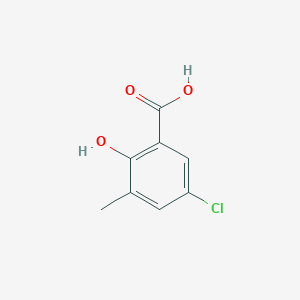

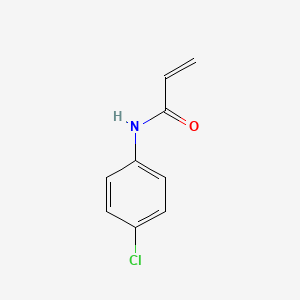

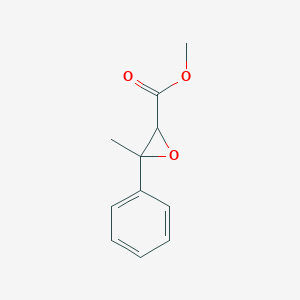

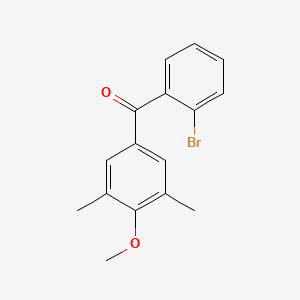

“2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone” is an organic compound that belongs to the family of benzophenone derivatives. It has a molecular weight of 319.2 and its IUPAC name is (2-bromophenyl) (4-methoxy-3,5-dimethylphenyl)methanone .

Molecular Structure Analysis

The InChI code for “2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone” is 1S/C16H15BrO2/c1-10-8-12 (9-11 (2)16 (10)19-3)15 (18)13-6-4-5-7-14 (13)17/h4-9H,1-3H3 .Physical And Chemical Properties Analysis

The molecular formula of “2-Bromo-3’,5’-dimethyl-4’-methoxybenzophenone” is C16H15BrO2 . Its molecular weight is 319.19 g/mol.科学研究应用

Oxidative Bromination and Iodination of Dimethylacetanilides

- Application Summary : The oxidative bromination and iodination of dimethylacetanilides have been examined . This research is conducted in the context of models for bio-halogenation and in the development of new preparative methods .

- Methods of Application : The dimethylacetanilide was treated with a mixture of potassium bromide, sodium tungstate, sulfuric acid, and peracetic acid in glacial acetic acid for bromination. Iodination was carried out using a mixture of hydrogen iodide and peracetic acid in glacial acetic acid with sulfuric acid as a catalyst .

- Results : The orientation of substitution was established from the multiplicity of the aromatic 1H NMR signals and from nuclear Overhauser effect (nOe) experiments based on irradiation of the aromatic methyl, acetyl, and amide N–H signals .

α-Bromination Reaction on Acetophenone Derivatives

- Application Summary : The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . This study investigates the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .

- Results : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Synthesis of Coenzyme Q

- Application Summary : The compound 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a Coenzyme Q analogue, has been used in the synthesis of Coenzyme Q . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .

- Methods of Application : The synthesis involves a sequence of reactions starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .

- Results : An 80% overall yield was demonstrated on a multi-gram scale .

Synthesis of Coenzyme Q Analogue

- Application Summary : The compound 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a Coenzyme Q analogue, has been used in the synthesis of Coenzyme Q . Coenzyme Q is known to act as mobile mediators for electron transfer between redox enzymes in the electron transport chain of mitochondria and bacterial respiratory systems .

- Methods of Application : The synthesis involves a sequence of reactions starting from the commercially available 3,4,5-trimethoxytoluene via bromination, methoxylation, and oxidation reactions .

- Results : An 80% overall yield was demonstrated on a multi-gram scale .

属性

IUPAC Name |

(2-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZWXFRNWVFEOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3',5'-dimethyl-4'-methoxybenzophenone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

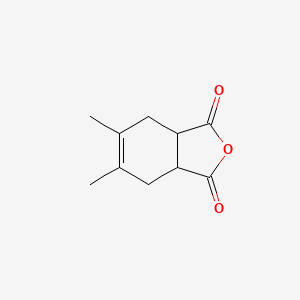

5-Chloro-2-hydroxy-3-methylbenzoic acid

4386-40-7

N-(2-formamidoethyl)formamide

4938-92-5

2-Oxo-2-(4-phenylphenyl)acetic acid

5449-21-8

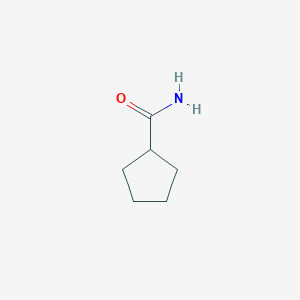

Cyclopentanecarboxamide

3217-94-5